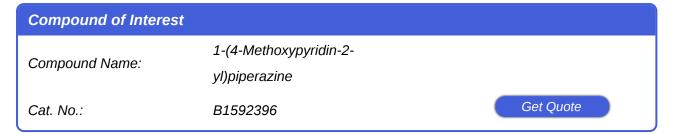


# Structural Confirmation of 1-(4-Methoxypyridin-2-yl)piperazine: A Spectroscopic Comparison

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#### For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of **1-(4-Methoxypyridin-2-yl)piperazine**. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from the structurally similar compound, **1-(4-methoxyphenyl)piperazine**, as a reference for comparison. This approach is a standard practice in chemical analysis for the tentative identification and structural elucidation of new or less-studied molecules.

### **Data Presentation**

The structural confirmation of an organic compound like **1-(4-Methoxypyridin-2-yl)piperazine** relies on a combination of spectroscopic techniques. The expected data for the target compound are compared with the experimental data of the analogous 1-(4-methoxyphenyl)piperazine.

Table 1: 1H NMR Spectroscopic Data Comparison



Assignment	1-(4-Methoxypyridin-2- yl)piperazine (Predicted)	1-(4- methoxyphenyl)piperazine hydrochloride (Experimental)
Methoxy Protons (-OCH3)	~3.8 ppm (s, 3H)	Not specified
Piperazine Protons (-CH2-N-Ar)	~3.5 ppm (m, 4H)	Not specified
Piperazine Protons (-CH2-NH)	~3.0 ppm (m, 4H)	Not specified
Pyridine H-3	~6.4 ppm (d)	-
Pyridine H-5	~6.6 ppm (dd)	-
Pyridine H-6	~8.0 ppm (d)	-
Phenyl Protons	-	Not specified

Table 2: 13C NMR Spectroscopic Data Comparison

Assignment	1-(4-Methoxypyridin-2- yl)piperazine (Predicted)	Piperazine (Experimental)[1]
Methoxy Carbon (-OCH3)	~55 ppm	-
Piperazine Carbons (-CH2-N-Ar)	~45 ppm	46.4 ppm
Piperazine Carbons (-CH2-NH)	~50 ppm	46.4 ppm
Pyridine C-2	~160 ppm	-
Pyridine C-3	~105 ppm	-
Pyridine C-4	~165 ppm	-
Pyridine C-5	~108 ppm	-
Pyridine C-6	~148 ppm	-

Table 3: Mass Spectrometry Data Comparison



Parameter	1-(4-Methoxypyridin-2- yl)piperazine	1-(4- methoxyphenyl)piperazine[2] [3]
Molecular Formula	C10H15N3O	C11H16N2O
Molecular Weight	193.25 g/mol	192.26 g/mol
Predicted m/z [M+H]+	194.13	193.13
Key Fragmentation Ions	Expected loss of piperazine fragments	m/z 150, 120[2]

Table 4: IR Spectroscopy Data Comparison

Functional Group	1-(4-Methoxypyridin-2- yl)piperazine (Predicted)	Piperazine Derivatives (Typical Ranges)[4]
N-H Stretch	~3300-3500 cm-1	3100-3500 cm-1
C-H Stretch (Aromatic)	~3000-3100 cm-1	3000-3100 cm-1
C-H Stretch (Aliphatic)	~2800-3000 cm-1	2800-3000 cm-1
C=N, C=C Stretch (Aromatic)	~1500-1600 cm-1	1500-1600 cm-1
C-O Stretch (Methoxy)	~1250 cm-1	~1250 cm-1
C-N Stretch	~1000-1200 cm-1	1000-1200 cm-1

## **Experimental Protocols**

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is then transferred to a 5 mm NMR tube.[5]



- Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is typically acquired with a set number of scans. For 13C NMR, a higher number of scans is usually required due to the lower natural abundance of the 13C isotope.[6]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to a known standard (e.g., TMS).

### Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.[7]
- Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.[7]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the powdered compound is placed directly on the ATR crystal. For liquid samples, a drop is placed on the crystal.[8]
- Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.[8]
- Sample Spectrum: The sample is placed on the ATR crystal, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

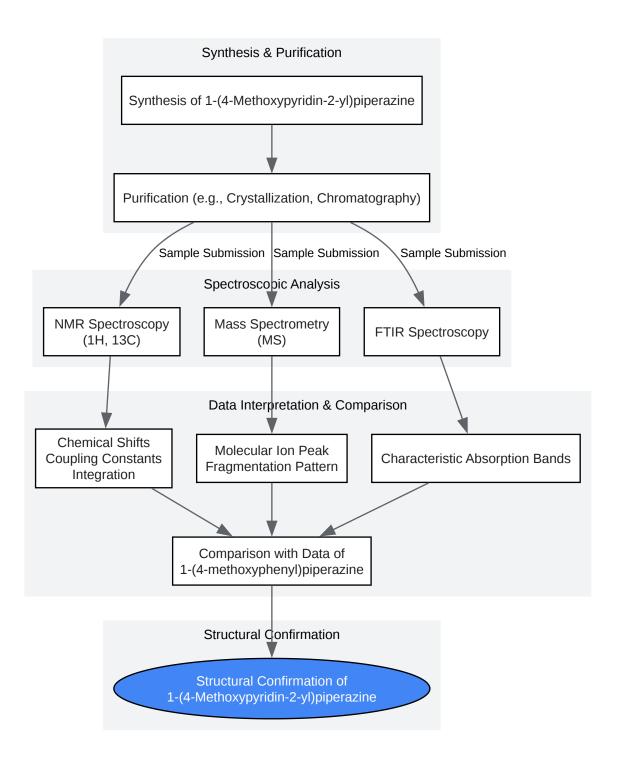


• Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

# Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **1-(4-Methoxypyridin-2-yl)piperazine** using the discussed spectroscopic methods.





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